GAT211 - 102704-40-5

GAT211

Catalog Number: EVT-268907
CAS Number: 102704-40-5
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GAT211 is a synthetic molecule classified as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind. Unlike orthosteric agonists, which directly activate the receptor, PAMs enhance the receptor's activity when an orthosteric agonist is present. [] This indirect mechanism of action makes GAT211 and other CB1 PAMs a promising avenue for therapeutic development, particularly in areas where direct CB1 agonists have limitations due to side effects. [, ]

Synthesis Analysis

The synthesis of GAT211 and its analogs has been described in detail in scientific literature. [, ] The process typically involves multiple steps and utilizes various chemical reagents and reaction conditions. Detailed synthetic procedures can be found in the referenced publications.

Molecular Structure Analysis

Various chemical modifications of GAT211 have been explored to optimize its pharmacological properties. [, ] These modifications often involve substitutions on the phenyl rings or alterations to the nitro group, leading to the synthesis of analogs with varying potencies and activities. For instance, the introduction of a methyl group adjacent to the nitro group in GAT211 resulted in two diastereomers with distinct pharmacological profiles, highlighting the significance of even minor structural changes. []

Mechanism of Action

GAT211 exerts its effects by binding to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide bind. [, , ] This binding enhances the effects of orthosteric agonists, increasing the receptor's overall activity. Importantly, GAT211 demonstrates a unique aspect of biased agonism. It can selectively activate specific signaling pathways downstream of CB1 receptor activation. For example, one enantiomer of GAT211, (+)-(R,S)-14, preferentially activates G-protein signaling over β-arrestin recruitment, a phenomenon not observed with traditional agonists. []

Physical and Chemical Properties Analysis

While detailed analyses of GAT211's physical and chemical properties are limited in the provided research, the available information suggests that modifications to its structure can significantly impact these properties. For instance, the introduction of specific chemical groups, such as fluorine or modifications to the C2-group, has been shown to influence its metabolic stability and aqueous solubility. [, ] These findings underscore the importance of understanding the structure-property relationship for optimizing the therapeutic potential of GAT211 and its analogs.

Applications

7.1 Pain Management: GAT211 has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. [, , ] Importantly, it achieves this pain relief without producing the typical cannabimimetic side effects associated with direct CB1 receptor agonists. [] Moreover, GAT211 exhibits synergistic effects when combined with other analgesics like morphine, enhancing their pain-relieving properties. []

7.2 Glaucoma Treatment: Studies suggest that GAT211 and its analogs, particularly those demonstrating G-protein signaling bias, hold promise for treating glaucoma. [, , ] These compounds effectively reduce intraocular pressure, a key therapeutic goal in managing glaucoma, and show a long duration of action. []

7.3 Substance Use Disorders: Research on the role of GAT211 in substance use disorders, particularly those involving cannabinoids, is ongoing. Intriguingly, GAT211 has been shown to restore the loss of long-term depression (LTD) in the nucleus accumbens core observed after cannabinoid self-administration. [] This finding suggests that CB1 PAMs like GAT211 might have therapeutic potential in addressing neuroplasticity changes associated with substance use disorders.

7.4 Other Applications: Beyond these areas, GAT211 has been investigated for its potential in addressing other conditions, including:* HIV-1 Associated Neurocognitive Disorder (HAND): Studies exploring the effects of GAT211 in a mouse model of HAND found sex-specific improvements in motor coordination and memory, suggesting a potential therapeutic avenue for this condition. []* Visual Attention and Impulsivity: Preliminary research suggests that GAT211 may impact visual attention and impulsivity. [] * Antipsychotic Potential: Early in vitro and in vivo studies suggest a potential antipsychotic effect of GAT211. []

Future Directions

8.2 Enantiomer-Specific Pharmacology: Further research is needed to fully elucidate the distinct pharmacological profiles and therapeutic potential of GAT211 enantiomers, particularly in exploiting their signaling bias. []

8.4 Combination Therapies: Exploring the synergistic effects of GAT211 with other therapeutic agents, as seen with morphine, could lead to more effective treatment strategies for various conditions. []

References:[1] Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence. Source Link 1[2] Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward. Source Link 2 [] Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. Source Link 3[4] Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy. Source Link 5[5] Application of Fluorine- And Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. Source Link 6[6] Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation. Source Link 4 [] Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice. Source Link 7[8] The loss of NMDAR‐dependent LTD following cannabinoid self‐administration is restored by positive allosteric modulation of CB1 receptors. Source Link 8[9] Has a "Chemical Magic" Opened up New Prospects for Glaucoma? Source Link 9[10] Effects of the cannabinoid receptor 1 positive allosteric modulator GAT211 and acute MK-801 on visual attention and impulsivity in rats assessed using the five-choice serial reaction time task. Source Link 10[11] Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator GAT211: preclinical in vitro and in vivo studies. Source Link 11[12] Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure. Source Link 12

GAT228

    Compound Description: GAT228 is the R-(+)-enantiomer of GAT211. It acts as an allosteric agonist of CB1R, displaying intrinsic activity at the receptor. GAT228 has been shown to reduce pain scores in response to capsaicin stimulation in a corneal hyperalgesia model.

    Relevance: As an enantiomer of GAT211, GAT228 shares a very similar chemical structure but exhibits distinct pharmacological activities, primarily acting as an allosteric agonist rather than a PAM like GAT211. This difference highlights the importance of stereochemistry in determining the activity of CB1R ligands.

GAT229

    Compound Description: GAT229 is the S-(-)-enantiomer of GAT211. Unlike GAT228, GAT229 acts as a pure positive allosteric modulator of CB1R, lacking any intrinsic activity.

    Relevance: Similar to GAT228, GAT229 demonstrates the importance of stereochemistry in determining the pharmacological profile of CB1R ligands. While it shares the same core structure with GAT211, its enantiomeric configuration results in purely allosteric modulating activity, contrasting with GAT211's ago-PAM profile.

(-)-(S,R)-13

    Compound Description: This compound is a more potent analog of GAT211, synthesized by introducing a methyl group at the α-position of the nitro group in GAT211. (-)-(S,R)-13 exhibits enhanced ago-PAM activity at the CB1R compared to GAT211.

    Relevance: (-)-(S,R)-13 exemplifies the application of structure-activity relationship (SAR) studies to optimize the potency and efficacy of GAT211. By introducing a single methyl group, its binding affinity and functional activity at CB1R are enhanced compared to GAT211.

(+)-(R,S)-14

    Compound Description: This compound is a diastereomer of (-)-(S,R)-13, also derived from GAT211 by introducing a methyl group at the α-position of the nitro group. Unlike its diastereomer, (+)-(R,S)-14 displays a bias towards G protein signaling over β-arrestin recruitment at the CB1R. It shows efficacy in reducing intraocular pressure in a murine glaucoma model.

    Relevance: (+)-(R,S)-14, with its biased signaling profile, highlights the potential for developing allosteric modulators of CB1R with tailored pharmacological activities, potentially leading to safer and more effective therapeutics compared to GAT211.

GAT591 and GAT593

    Compound Description: These are two key analogs of GAT211 with improved metabolic stability and aqueous solubility, achieved through fluorine and nitrogen-walk approaches. They demonstrated augmented allosteric-agonist and PAM activities in neuronal cultures compared to GAT211.

    Relevance: GAT591 and GAT593 emphasize the effectiveness of focused chemical modifications in optimizing the drug-like properties of GAT211. Their improved metabolic stability and solubility, coupled with enhanced allosteric activity, make them promising leads for further development as potential therapeutics over GAT211.

GAT592

    Compound Description: This analog of GAT211 exhibited moderate ago-PAM potency but with significantly improved aqueous solubility. It showed therapeutic potential in reducing intraocular pressure in murine glaucoma models.

    Relevance: GAT592 highlights the possibility of fine-tuning the pharmacological profile of GAT211 by structural modifications. While its ago-PAM potency is moderate, its improved solubility and efficacy in reducing intraocular pressure suggest therapeutic potential in specific applications, contrasting with the broader applications of GAT211.

ZCZ011

    Compound Description: ZCZ011 is another example of a CB1R PAM, structurally distinct from GAT211. It has demonstrated efficacy in mouse models of Huntington's disease and neuropathic pain.

    Relevance: Although structurally different from GAT211, ZCZ011 serves as a valuable pharmacological tool to compare and contrast the effects of different CB1R PAMs. This comparison aids in understanding the specific structure-activity relationships that govern the effects of this class of compounds, providing insights beyond those gained from GAT211 alone.

Properties

CAS Number

102704-40-5

Product Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
GAT211
GAT228
GAT229

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.